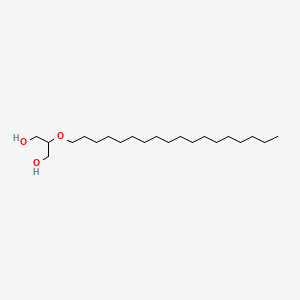

1,3-Propanediol, 2-(octadecyloxy)-

説明

BenchChem offers high-quality 1,3-Propanediol, 2-(octadecyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propanediol, 2-(octadecyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-octadecoxypropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-21(19-22)20-23/h21-23H,2-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDQPIRPQXPCJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061294 | |

| Record name | 1,3-Propanediol, 2-(octadecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-18-4 | |

| Record name | 2-(Octadecyloxy)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-(octadecyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-(octadecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol, 2-(octadecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanediol, 2-(octadecyloxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Class of Glycerol Ether Lipids

Glycerol (B35011) ether lipids are a unique class of lipids characterized by an ether linkage between a fatty alcohol and the glycerol backbone, in contrast to the more common ester linkage found in triglycerides and phospholipids (B1166683). wikipedia.org This structural distinction imparts these molecules with distinct chemical and physical properties, including increased stability to chemical and enzymatic degradation. Ether lipids are integral components of cell membranes in various organisms, from bacteria to mammals, and are particularly abundant in tissues such as the brain, heart, and immune cells. nih.gov

These lipids are not merely structural components; they play active roles in a variety of cellular functions. hep.com.cn Research has implicated ether lipids in membrane trafficking, cell signaling, and the formation of lipid rafts, which are specialized membrane microdomains. nih.govhep.com.cn Some ether lipids also exhibit antioxidant properties, protecting cells from oxidative damage. nih.govhep.com.cn The diverse functions of glycerol ether lipids underscore the importance of studying individual members of this class, such as 1,3-Propanediol (B51772), 2-(octadecyloxy)-, to elucidate their specific contributions to biological systems.

Glycerol ether lipids can be broadly categorized based on the nature of the linkage at the sn-1 position of the glycerol backbone. Those with a saturated alkyl chain are known as plasmanylethanolamines and plasmanylethanolamines, while those with an unsaturated vinyl ether linkage are termed plasmalogens. gerli.com The study of these lipids has provided insights into various physiological and pathological processes, including neurological disorders and cancer. nih.govhep.com.cn

Nomenclature and Stereoisomeric Forms Within Octadecyloxy Propanediols

The systematic name for the compound of focus is 1,3-Propanediol (B51772), 2-(octadecyloxy)- . epa.gov This name precisely describes its chemical structure: a propanediol (B1597323) backbone with hydroxyl groups at positions 1 and 3, and an octadecyloxy group (an 18-carbon alkyl chain attached via an ether linkage) at the central, second position.

The broader family of octadecyloxy-propanediols can exist in various isomeric forms, depending on the attachment point of the octadecyloxy group and the stereochemistry of the glycerol (B35011) backbone. For instance, a related isomer is (2S)-3-(Octadecyloxy)-1,2-propanediol, which specifies the stereochemistry at the second carbon of the propanediol moiety. chemspider.com

The following table outlines the key identifiers for 1,3-Propanediol, 2-(octadecyloxy)- and a related stereoisomer:

| Property | 1,3-Propanediol, 2-(octadecyloxy)- | (2S)-3-(Octadecyloxy)-1,2-propanediol |

| IUPAC Name | 2-(Octadecyloxy)propane-1,3-diol | (2S)-3-(octadecyloxy)propane-1,2-diol |

| CAS Number | 927-18-4 | 6129-13-1 |

| Molecular Formula | C21H44O3 | C21H44O3 |

| Molecular Weight | 344.58 g/mol | 344.580 g/mol |

| Synonyms | - | 1,2-Propanediol, 3-(octadecyloxy)-, (2S)- |

Data sourced from US EPA and ChemSpider epa.govchemspider.com

It is crucial to distinguish 1,3-Propanediol, 2-(octadecyloxy)- from other related propanediol derivatives that may be used in different research or industrial contexts. For example, 1,3-Propanediol itself is a common organic compound used in the production of polymers and as a solvent. wikipedia.org Other substituted propanediols, such as 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol, are utilized in the manufacturing of adhesives and coatings. sigmaaldrich.commerckmillipore.com

Historical Development and Early Research Directions on Octadecyloxy Propanediols

Isolation and Identification from Marine Organisms

The marine environment is a rich source of structurally unique and biologically active natural products, including ether lipids like 2-(octadecyloxy)-1,3-propanediol.

Occurrence in Soft Corals and Sponges

Soft corals (Octocorallia) and sponges (Porifera) are known to synthesize a wide array of lipids, including various ether-linked glycerols. These compounds are integral components of their cell membranes, contributing to their stability and fluidity in diverse marine conditions. While specific studies focusing solely on the isolation of 2-(octadecyloxy)-1,3-propanediol from these organisms are part of broader lipidomic analyses, the presence of C18:0 alkyl chains (stearyl alcohol) linked to a glycerol (B35011) backbone is a common structural motif. Soft corals of the genus Sinularia are noted for producing a variety of bioactive metabolites, including numerous steroids. mdpi.com The chemical diversity of these organisms suggests that related lipid compounds are also present. Sponges, similarly, are well-documented sources of novel lipids, and the investigation into their lipid profiles continues to be an active area of research.

Detection in Cartilaginous Fish and Shark Liver Oils

The liver oils of cartilaginous fish, particularly sharks, are well-established as a primary natural source of alkylglycerols. These oils have been analyzed for their lipid composition, revealing significant concentrations of these compounds. The general structure of these alkylglycerols consists of a glycerol molecule with a fatty alcohol attached by an ether bond at the sn-1 position. The alkyl chains can vary in length and saturation, with octadecyl (C18) chains being among those identified. While a mixture of different alkylglycerols is typically present, the family of compounds includes structures chemically similar to 2-(octadecyloxy)-1,3-propanediol.

Presence in Terrestrial Biological Systems

The occurrence of 2-(octadecyloxy)-1,3-propanediol is not limited to marine life; it has also been identified in various terrestrial organisms, including plants and fungi.

Identification in Plant Extracts (e.g., Citrullus lanatus rind, Gymnema sylvestre leaves)

Recent analytical studies have identified 2-(octadecyloxy)-1,3-propanediol in plant extracts, highlighting the expanding knowledge of its natural distribution.

In a study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the bioactive components of an ethanol (B145695) extract of watermelon (Citrullus lanatus) rind, a related compound, 1,2-Propanediol, 3-(octadecyloxy)-, diacetate, was identified. ajol.info This finding points to the presence of an octadecyloxy-propanediol backbone within the plant's metabolic products. Watermelon rind is often considered agricultural waste, but research has shown it contains numerous bioactive compounds, including phenolic acids and flavonoids. nih.govmdpi.com

Further research into the phytochemical constituents of various plants continues to uncover the presence of diverse lipid molecules, and it is anticipated that 2-(octadecyloxy)-1,3-propanediol and its derivatives will be identified in other plant species.

Detection in Fungi and Endophytic Microorganisms

Endophytic fungi, which reside within the tissues of living plants without causing apparent disease, are recognized as prolific sources of bioactive secondary metabolites. nih.gov These microorganisms can produce a wide array of chemical compounds, some of which may be unique or also produced by their host plant. ekb.eg The chemical investigation of these fungi has revealed the presence of various classes of compounds, including polyketides, terpenes, and fatty acid derivatives. researchgate.net While specific broad-scale screenings for 2-(octadecyloxy)-1,3-propanediol in a wide range of fungi are not extensively documented, the known metabolic capabilities of these organisms make them a plausible source. For instance, the endophytic fungus Paecilomyces is known to produce a variety of secondary metabolites. nih.gov The exploration of the metabolic products of the vast and diverse fungal kingdom is an ongoing endeavor.

Endogenous Presence and Distribution in Mammalian Systems

Ether lipids, including the family of alkylglycerols to which 2-(octadecyloxy)-1,3-propanediol belongs, are endogenously present in mammals. They are found in various tissues and are particularly enriched in hematopoietic, lymphatic, and reproductive tissues. These lipids are involved in numerous physiological processes, including cell signaling and membrane trafficking. The biosynthesis of ether lipids is a complex process that occurs in the peroxisomes and endoplasmic reticulum. While the specific distribution and concentration of 2-(octadecyloxy)-1,3-propanediol, as opposed to the broader class of alkylglycerols, are not typically differentiated in many studies, its C18:0 alkyl chain is one of the common constituents of the endogenous ether lipid pool in mammals.

Enzymatic Pathways in Biological Systems

The biosynthesis of ether lipids, including 2-(octadecyloxy)-1,3-propanediol, is a complex process involving a series of enzymatic reactions that primarily occur in the peroxisomes and the endoplasmic reticulum. wikipedia.orgbiorxiv.org

Elucidation of Ether Lipid Synthetic Routes

The formation of the characteristic ether bond is a critical step that distinguishes ether lipids from the more common ester-linked lipids. wikipedia.orgnih.gov This process is initiated in the peroxisomes. wikipedia.orgontosight.ai Two key enzymes, dihydroxyacetonephosphate acyltransferase (DHAPAT) and alkyldihydroxyacetonephosphate synthase (ADAPS), are essential for the initial stages of ether lipid synthesis. wikipedia.org

The general pathway begins with the acylation of dihydroxyacetone phosphate (B84403) (DHAP) to form acyl-DHAP, a reaction catalyzed by DHAPAT. nih.gov Subsequently, ADAPS facilitates the exchange of the acyl group for a long-chain fatty alcohol, such as octadecanol, forming the ether linkage and producing alkyldihydroxyacetone phosphate (alkyl-DHAP). ontosight.airesearchgate.net This alkyl-DHAP then undergoes further modifications in the endoplasmic reticulum to yield various ether lipid species. biorxiv.org

Intermediary Metabolic Steps

Following the formation of the foundational alkyl-DHAP in the peroxisomes, the molecule is transported to the endoplasmic reticulum for subsequent modifications. Here, a series of enzymatic reactions lead to the formation of diverse ether lipids. While the specific enzymes involved in the direct synthesis of 2-(octadecyloxy)-1,3-propanediol are not extensively detailed in the provided results, the general pathway for alkylglycerol synthesis provides a framework. The keto group on alkyl-DHAP is reduced to a hydroxyl group, forming 1-alkyl-glycerol-3-phosphate. Subsequent dephosphorylation would yield 1-alkyl-glycerol. Further enzymatic steps would be required to position the octadecyloxy group at the sn-2 position, a less common configuration than the typical sn-1 linkage of most ether lipids.

Involvement in Cellular Lipid Homeostasis

Ether lipids are integral components of cellular membranes and are involved in maintaining the delicate balance of lipids within the cell. hep.com.cnnih.gov

Role in Lipid Transport

Recent studies suggest that the transport of ether lipids within the cell is a dynamic process. biorxiv.org Evidence points towards the involvement of non-vesicular pathways, likely mediated by lipid transfer proteins, as the predominant mode of transport for these molecules. biorxiv.org The subtle structural differences between various ether lipid species, such as the presence of an alkyl versus a vinyl ether bond, can influence their transport rates, suggesting that specific cellular machinery can distinguish between these closely related molecules. biorxiv.org The liver is a primary site for ether lipid synthesis, and it is believed that these lipids are then transported to other tissues via lipoproteins. frontiersin.org

Contribution to Cellular Membrane Stability

The presence of the ether linkage in lipids like 2-(octadecyloxy)-1,3-propanediol has significant implications for the physical properties of cellular membranes. nih.gov The absence of a carbonyl group at the ether-linked position allows for stronger intermolecular hydrogen bonding between the headgroups of the lipids. nih.gov This contributes to the organization and stability of specialized membrane regions known as lipid rafts, which are crucial for cellular signaling. nih.govhep.com.cn Ether lipids can also influence membrane fluidity and have been implicated in processes such as membrane fusion. nih.govhep.com.cn Their unique structure helps to maintain the integrity and function of cellular membranes, particularly in tissues where they are abundant. ontosight.ai

Chemical Synthesis Methodologies for Octadecyloxy Propanediols and Analogues

Alkylation Reactions for Ether Formation

The cornerstone of synthesizing ether lipids like 2-(octadecyloxy)-1,3-propanediol is the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.orgwikipedia.org This classical organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.comwikipedia.org In the context of synthesizing the target compound, this would typically involve the reaction of a protected 1,3-propanediol (B51772), where the hydroxyl group at the second position is deprotonated to form an alkoxide, with an octadecyl halide (e.g., octadecyl bromide).

The reaction is generally carried out in the presence of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or toluene. beilstein-journals.org The choice of a primary alkyl halide is crucial as secondary and tertiary halides are more prone to elimination side reactions. masterorganicchemistry.com

A common strategy for synthesizing related 1-O-alkylglycerols, such as batyl alcohol (1-O-octadecylglycerol), starts with a protected glycerol (B35011) derivative like (R)- or (S)-solketal (isopropylidene glycerol). beilstein-journals.orgskemman.is The free primary hydroxyl group is deprotonated and then alkylated with the desired long-chain alkyl halide. Subsequent acidic hydrolysis removes the isopropylidene protecting group to yield the 1-O-alkylglycerol. skemman.is A similar strategy could be envisioned for 2-(octadecyloxy)-1,3-propanediol, where the two primary hydroxyl groups of 1,3-propanediol are protected, leaving the secondary hydroxyl group available for alkylation.

Table 1: Key Reagents in Williamson Ether Synthesis for Ether Lipids

| Reagent Type | Examples | Role in Synthesis |

|---|---|---|

| Alcohol Precursor | 1,3-Propanediol, Glycerol, (R/S)-Solketal | Provides the propanediol (B1597323) or glycerol backbone. |

| Alkylating Agent | Octadecyl bromide, Octadecyl iodide | Introduces the long alkyl chain via an SN2 reaction. masterorganicchemistry.comwikipedia.org |

| Base | Sodium hydride (NaH), Potassium hydroxide (B78521) (KOH) | Deprotonates the alcohol to form a nucleophilic alkoxide. masterorganicchemistry.combeilstein-journals.org |

| Solvent | Dimethylformamide (DMF), Toluene, Dimethyl sulfoxide (B87167) (DMSO) | Provides a suitable medium for the SN2 reaction. beilstein-journals.orglibretexts.org |

Synthetic Approaches Utilizing Allyl Ethers

Allyl ethers serve as versatile intermediates in the synthesis of substituted propanediols due to the ease of introduction and removal of the allyl protecting group. A stereoselective synthesis of both (S)- and (R)-3-allyloxy-propane-1,2-diol has been successfully accomplished. researchgate.net This multi-step synthesis demonstrates the utility of biocatalysts in conjunction with traditional chemical methods. researchgate.net

The process can involve the regioselective acylation and asymmetric bioreduction of prochiral ketones. researchgate.net The allyl group can be introduced using allyl bromide in the presence of a base. wikipedia.org The stability of the allyl group under various reaction conditions allows for modifications at other parts of the molecule. Subsequently, the allyl group can be removed under mild conditions, often involving a palladium catalyst, to liberate the free hydroxyl group. frontiersin.org

Stereoselective Synthesis of Enantiomeric Forms (e.g., (R)- and (S)-isomers)

The biological activity of many ether lipids is dependent on their stereochemistry. Therefore, the development of stereoselective synthetic routes to produce enantiomerically pure (R)- and (S)-isomers is of significant importance. numberanalytics.com Such syntheses often commence from a chiral starting material, a strategy known as a chiral pool approach.

For instance, the synthesis of chiral 1-O-alkylglycerols frequently employs enantiopure (R)- or (S)-solketal, which is derived from D- or L-mannitol. beilstein-journals.orgskemman.is Similarly, (S)-glycidol is another valuable chiral building block. beilstein-journals.orgnih.gov The synthesis of platelet-activating factor (PAF), an ether lipid, from (S)-glycidol involves a regioselective opening of the epoxide ring. beilstein-journals.org

Enzymatic reactions also play a crucial role in achieving high stereoselectivity. Lipases are often used for the kinetic resolution of racemic alcohols or for the enantioselective acylation or deacylation of prochiral diols. nih.govresearchgate.net For example, an immobilized Candida antarctica lipase (B570770) (CAL) has been used for the regioselective acylation of the primary hydroxyl group in batyl alcohol. skemman.is

Table 2: Chiral Precursors for Stereoselective Synthesis

| Chiral Precursor | Resulting Enantiomer | Key Synthetic Step |

|---|---|---|

| (R)-Solketal | (S)-1-O-Alkylglycerol | Williamson ether synthesis followed by deprotection. skemman.is |

| (S)-Solketal | (R)-1-O-Alkylglycerol | Williamson ether synthesis followed by deprotection. beilstein-journals.org |

Regioselective Synthesis of Substituted Propanediol Ethers

Achieving regioselectivity is critical when synthesizing asymmetrically substituted propanediols or glycerols. This is typically accomplished through the use of protecting groups. To synthesize 2-(octadecyloxy)-1,3-propanediol, the two primary hydroxyl groups of 1,3-propanediol must be protected to allow for the selective alkylation of the secondary hydroxyl group.

A suitable protecting group would be one that is stable under the basic conditions of the Williamson ether synthesis and can be removed without affecting the newly formed ether linkage. Benzyl (B1604629) ethers are a common choice for protecting hydroxyl groups. For example, the synthesis of 2-(benzyloxy)-3-(octadecyloxy)-1-propanol has been reported, where one hydroxyl group is protected as a benzyl ether while the other is alkylated with an octadecyl group. prepchem.com A similar strategy could involve the use of a trityl group, which selectively protects primary alcohols over secondary ones.

Novel Synthetic Routes for Related Glycerol Ethers

Research into the synthesis of glycerol ethers has led to the development of novel routes for creating a diverse range of analogs with potential therapeutic applications. These syntheses often involve multiple steps and a combination of chemical and enzymatic transformations.

One approach involves the S-alkylation of thioglycerol to produce thioether analogs of ether lipids. nih.gov Another strategy focuses on modifying the polar head group of the glycerol ether. For example, analogs of Platelet-Activating Factor (PAF) have been synthesized where the phosphate (B84403) group is replaced by an ether linkage. nih.gov This was achieved by alkylating a lipid alcohol with a mesylamine derivative. nih.gov

Furthermore, chemoenzymatic approaches have been employed to synthesize diacylglyceryl ethers derived from batyl alcohol, where a polyunsaturated fatty acid and an active drug moiety are attached to the glycerol backbone. skemman.is This involves a combination of Williamson ether synthesis, lipase-catalyzed regioselective acylation, and coupling reactions using agents like EDCI and DMAP. skemman.is

Biological Activities and Mechanistic Investigations of Octadecyloxy Propanediols

Immunomodulatory Effects

The influence of Batyl alcohol on the immune system is an area of ongoing investigation. While direct and comprehensive studies are limited, research on related compounds and broader categories of molecules provides some insight into its potential immunomodulatory capacity.

Toll-like receptors (TLRs) are critical components of the innate immune system, recognizing pathogen-associated molecular patterns to initiate an immune response. nih.govyoutube.com The activation of TLRs on immune cells like dendritic cells and monocytes triggers signaling cascades that lead to the production of cytokines and the activation of cell-mediated immunity. nih.govresearchgate.netyoutube.com For instance, the activation of TLR2 on human dendritic cells can induce the production of IL-12, a key cytokine in directing cell-mediated immunity. nih.govresearchgate.net While alcohol consumption, in general, has been shown to alter TLR signaling, direct evidence specifically linking Batyl alcohol to the activation or inhibition of TLRs is not extensively documented in current research. nih.gov

Cytokines are signaling proteins that play a pivotal role in regulating immune responses. The effect of alcohols on cytokine production can be complex, often depending on the specific compound, dosage, and duration of exposure. nih.govresearchgate.net Acute alcohol exposure can lead to a transient pro-inflammatory state, characterized by an increase in certain cytokines, followed by an anti-inflammatory phase. nih.gov Studies on human monocytes show that ethanol (B145695) can disrupt cytokine production in response to pathogens. nih.gov Research on Chimyl alcohol, an alkylglycerol structurally related to Batyl alcohol, has demonstrated proinflammatory activity. In vivo and in vitro experiments with Chimyl alcohol showed an increase in the activity of the proinflammatory marker CD86 and enhanced production of reactive oxygen species (ROS) and nitric oxide (NO), though it did not significantly affect the levels of interleukin-1β (IL-1β). nih.gov Choline, which can be acted on by compounds like Batyl alcohol, has been shown to alter hippocampal cytokine levels in animal models. mdpi.com

Table 1: Effects of Chimyl Alcohol on Immune Markers

| Marker | Effect | Experimental Model |

| CD86 Activity | Increased | Mouse Spleen & RAW 264.7 Macrophages |

| ROS/NO Production | Increased | RAW 264.7 Macrophages |

| Interleukin-1β (IL-1β) | No significant change | Mouse Spleen & RAW 264.7 Macrophages |

T-cell activation is a cornerstone of the adaptive immune response, requiring two signals for full activation: antigen presentation via MHC molecules and a co-stimulatory signal. youtube.com Various compounds can modulate T-cell activity. For example, the immune checkpoint molecule B and T-lymphocyte attenuator (BTLA) can suppress T-cell-mediated inflammation. nih.gov Natural products like resveratrol (B1683913) and curcumin (B1669340) have been shown to inhibit T-cell proliferation and cytokine production. mdpi.com While some propanediol (B1597323) derivatives have been found to suppress T-lymphocyte activation, specific studies detailing the direct influence of Batyl alcohol on T-cell activation, proliferation, or differentiation are limited. nih.govnih.govselleckchem.com

Antimicrobial and Antifungal Properties

While some alcohols and related compounds are known for their antimicrobial and antifungal activities, specific research detailing these properties for Batyl alcohol is not extensively available in the reviewed literature. nih.govebi.ac.ukresearchgate.netnih.gov

Antioxidant Activities and Reactive Oxygen Species Quenching

The role of Batyl alcohol in managing oxidative stress is an area with some, albeit indirect, evidence. Ether phospholipids (B1166683), for which Batyl alcohol is a precursor, are suggested to have potential physiological roles in antioxidant activity. nih.gov Conversely, the related compound Chimyl alcohol was found to increase the levels of reactive oxygen species (ROS) in macrophage cell cultures. nih.gov ROS are highly reactive molecules that can cause damage to DNA, lipids, and proteins when present in excess. targetmol.commdpi.com Some compounds, like cobalamins, can either promote or suppress oxidative stress depending on the context. mdpi.com

Antitumor and Anticancer Research

Despite extensive research into various natural and synthetic compounds for their potential anticancer properties, there is limited direct evidence from the reviewed scientific literature on the specific antitumor or anticancer activities of Batyl alcohol. nih.govnih.govmdpi.comnih.govmdpi.comnih.gov

Role in Intracellular Signaling Cascades

In a mouse model of rhizomelic chondrodysplasia punctata (RCDP), a peroxisomal disorder characterized by deficient ether phospholipid biosynthesis, oral supplementation with batyl alcohol was shown to restore cardiac plasmalogen levels. nih.govnih.gov This restoration led to the normalization of cardiac impulse conduction, suggesting that ether lipids play a crucial role in the proper functioning of ion channels and gap junctions, which are fundamental to cellular communication and signaling in cardiac tissue. nih.gov The proper phosphorylation of protein kinase B (Akt), a key component of a major intracellular signaling pathway, has also been linked to plasmalogen levels, highlighting a potential mechanism through which these lipids can influence cell survival and metabolism. nih.gov

Interactions with Immune Cells (e.g., human neutrophil granulocytes)

While direct evidence of interactions between 1,3-Propanediol (B51772), 2-(octadecyloxy)- and human neutrophil granulocytes is scarce, studies on other propanediol derivatives offer insights into potential immunomodulatory activities. For example, investigations into 3-phenylamino-1,2-propanediol and its oleyl esters have demonstrated effects on the function of human polymorphonuclear leukocytes (neutrophils).

A study revealed that the mono- and dioleyl esters of 3-phenylamino-1,2-propanediol could modulate the production of reactive oxygen metabolites (ROMs) in neutrophils upon stimulation with phorbol (B1677699) myristate acetate (B1210297) (PMA). Specifically, both esters were found to inhibit PMA-induced ROM production in a dose-dependent manner. This suggests that certain propanediol derivatives can interfere with the signaling pathways that govern the oxidative burst in neutrophils, a critical component of their antimicrobial activity.

It is important to note that excessive alcohol consumption has been shown to impair the function of immune cells, including neutrophils, and weaken the barrier function of epithelial tissues. nih.gov This can lead to an increased susceptibility to infections. nih.gov

Investigation into Lipid Metabolism Perturbations (e.g., in peroxisomal disorders)

Peroxisomes are essential cellular organelles that play a central role in lipid metabolism, including the biosynthesis of ether phospholipids. nih.govnih.govopenaccessgovernment.org The initial and rate-limiting steps of ether lipid synthesis occur within peroxisomes. nih.govopenaccessgovernment.org Disorders of peroxisome biogenesis or function, such as RCDP, lead to a marked deficiency in plasmalogens. nih.govmdpi.com

The study of batyl alcohol, a precursor to plasmalogens, has been particularly informative in this context. In a mouse model of a peroxisomal biogenesis disorder (Gnpat knockout mice), which mimics RCDP, dietary supplementation with batyl alcohol was shown to effectively bypass the deficient peroxisomal pathway and restore the levels of ethanolamine (B43304) plasmalogens in cardiac tissue. nih.gov This biochemical restoration was accompanied by a functional rescue of the prolonged QRS duration observed in the electrocardiograms of these mice, indicating a correction of the cardiac conduction defects. nih.govnih.gov

This finding underscores the critical role of ether lipid precursors in mitigating the pathological consequences of certain peroxisomal disorders. The ability of batyl alcohol to replenish the plasmalogen pool highlights a direct link between this ether lipid and the correction of metabolic perturbations in these conditions.

Data Tables

Table 1: Effects of Batyl Alcohol Supplementation in a Mouse Model of Peroxisomal Biogenesis Disorder

| Parameter | Gnpat KO Mice (Untreated) | Gnpat KO Mice (Batyl Alcohol Treated) | Wild-Type Mice | Reference |

| Cardiac Ethanolamine Plasmalogen Levels | Almost undetectable | Fully restored | Normal | nih.gov |

| QRS Duration (ECG) | Significantly prolonged | Normalized | Normal | nih.govnih.gov |

Derivatives and Analogues of 1,3 Propanediol, 2 Octadecyloxy : Structure Activity Relationships

Phosphonoacid Prodrugs and their Biological Potency

The introduction of a phosphonoacid group to ether lipids is a key strategy for creating prodrugs with significant biological potency. These phosphorylated derivatives often serve as intermediates in biosynthetic pathways or act as potent signaling molecules themselves. nih.gov

For instance, the phosphorylated form of 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG), known as HAGP (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphate), possesses direct or indirect signaling properties. nih.gov Alkyl-lysophosphatidic acid (alkyl-LPA), another phosphorylated ether lipid, is an intermediate in ether lipid synthesis and a potent agonist at G protein-coupled receptors, capable of inducing platelet aggregation. nih.gov

Furthermore, some synthetic ether lipid analogues exhibit antineoplastic properties by targeting critical enzymes in lipid metabolism. Their activity is attributed to their ability to disrupt membrane formation by inhibiting CTP:phosphocholine (B91661) cytidylyltransferase, the rate-limiting enzyme in phosphatidylcholine biosynthesis. wordpress.com

Table 1: Examples of Phosphonoacid Ether Lipid Derivatives and Their Biological Roles

| Derivative Name | Abbreviation | Biological Role/Potency |

|---|---|---|

| 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphate | HAGP | Possesses signaling properties. nih.gov |

| Alkyl-lysophosphatidic acid | Alkyl-LPA | Potent agonist at G protein-coupled receptors; drives platelet aggregation. nih.gov |

Acetylated Derivatives and their Bioactivity

Acetylation at the sn-2 position of the glycerol (B35011) backbone is a hallmark of some of the most potent bioactive ether lipids known. wordpress.com The quintessential example is Platelet-Activating Factor (PAF), an acetylated choline-containing alkylglycerolipid identified in 1979. wordpress.comnih.gov PAF is a powerful signaling molecule involved in inflammatory and allergic responses. wordpress.com

The structure of PAF features an alkyl ether linkage at the sn-1 position, an acetyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position. nih.gov The small acetyl group is crucial for its high biological activity. nih.gov

Research into PAF analogues has shown that the acetyl group is susceptible to hydrolysis in the body. To create more stable compounds, derivatives have been synthesized where the ester linkage of the acetyl group is replaced. One such modification is the introduction of a carbamate (B1207046) function, leading to compounds like methyl carbamoyl-PAF (mc-PAF), which exhibit greater stability. nih.gov

Table 2: Bioactivity of Acetylated Ether Lipids

| Derivative | Key Structural Feature | Bioactivity/Significance |

|---|---|---|

| Platelet-Activating Factor (PAF) | Acetyl group at sn-2 position. nih.gov | Potent bioactive signaling molecule with a wide range of biological effects. wordpress.com |

| 1-Alkyl-2-acetyl-sn-glycerol (HAG) | Acetylated precursor to PAF. nih.gov | Affects biological activity in various cell types. nih.gov |

Other Ether-Linked Glycerol Derivatives (e.g., hexadecyl glycerol ether, dodecyl glycerol ether)

The length and nature of the alkyl chain at the sn-1 position of the glycerol backbone are critical determinants of the physical and biological properties of ether lipids. Naturally occurring ether lipids predominantly feature 16:0 (hexadecyl), 18:0 (octadecyl), and 18:1 aliphatic chains. wordpress.com

Hexadecyl Glycerol Ether (Chimyl Alcohol): This derivative, containing a 16-carbon alkyl chain, is a well-known alkylglycerol. wordpress.com It is a precursor in the biosynthesis of more complex ether lipids, including PAF and plasmalogens. nih.govwustl.edu The presence of the ether bond in compounds like hexadecyl glycerol ether provides resistance to many lipases that cleave ester bonds, contributing to their stability and persistence as signaling molecules. nih.gov

Dodecyl Glycerol Ether: While less common in mammalian cells than their 16- and 18-carbon counterparts, shorter-chain ether lipids like dodecyl (12-carbon) glycerol ether are used in research to study the influence of chain length on membrane dynamics and protein interactions. Generally, shorter alkyl chains lead to a higher critical micelle concentration and can alter the fluidity and curvature of lipid membranes.

The biological function of neutral, non-acetylated alkylglycerols is not fully understood, but their presence in high levels in certain tumors and marine organisms suggests important structural or signaling roles. wordpress.comwikipedia.org

Table 3: Common Alkyl Chains in Ether Lipids and Their Significance

| Alkyl Chain | Common Name Example | Significance |

|---|---|---|

| 16:0 (Hexadecyl) | Chimyl Alcohol | Common precursor for bioactive ether lipids like PAF. nih.govwordpress.com |

| 18:0 (Octadecyl) | Batyl Alcohol | A primary constituent of naturally occurring ether lipids. wordpress.com |

Structure-Activity Relationship Studies for Biological Functionalities

Structure-activity relationship (SAR) studies of ether lipids reveal that specific molecular features are essential for their biological functions. nih.govresearchgate.net

The sn-1 Ether Linkage: The defining feature of this lipid class is the ether bond at the sn-1 position. This linkage is more chemically stable and resistant to enzymatic degradation by lipases compared to the ester bonds found in diacyl glycerolipids. nih.govnih.gov This stability is crucial for the sustained signaling activity of molecules like PAF. The type of ether linkage, whether alkyl (plasmanyl) or alk-1'-enyl (plasmenyl), also confers different properties, with plasmalogens showing antioxidant capabilities due to the reactivity of the vinyl ether bond. wustl.eduwikipedia.org

The sn-2 Substituent: The nature of the group at the sn-2 position has a dramatic effect on bioactivity. For PAF and its analogues, a small, short-chain substituent like an acetyl group is required for high potency. wordpress.com Replacing the acetyl group with longer acyl chains significantly reduces or abolishes PAF-like activity. wordpress.com This indicates a highly specific binding pocket in the PAF receptor that accommodates only small substituents at this position.

The sn-3 Head Group: The polar head group at the sn-3 position dictates the lipid's classification (e.g., phosphocholine, phosphoethanolamine) and its interaction with cellular machinery. wustl.edu For PAF, the phosphocholine moiety is essential for its specific receptor binding and potent signaling cascade activation. wordpress.com

These SAR studies underscore that the potent and diverse biological activities of 1,3-Propanediol (B51772), 2-(octadecyloxy)- derivatives are not due to a single feature but rather the precise combination of the ether linkage, the substituent at the sn-2 position, and the polar head group.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,3-Propanediol, 2-(octadecyloxy)- |

| 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG) |

| 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphate (HAGP) |

| Alkyl-lysophosphatidic acid (Alkyl-LPA) |

| Platelet-Activating Factor (PAF) |

| Methyl carbamoyl-PAF (mc-PAF) |

| Hexadecyl glycerol ether (Chimyl Alcohol) |

| Dodecyl glycerol ether |

| Batyl Alcohol |

| CTP:phosphocholine cytidylyltransferase |

Advanced Research Applications of Octadecyloxy Propanediols

Development as Adjuvants in Vaccine Research

The compound 1,3-Propanediol (B51772), 2-(octadecyloxy)-, and related ether lipids are being explored for their potential as vaccine adjuvants, which are substances that boost the immune response to an antigen. The chemical structure of these molecules, particularly the stable ether bond, makes them ideal for formulating robust vaccine delivery systems.

These ether lipids can be assembled into liposomes, which can encapsulate antigens and facilitate their delivery to antigen-presenting cells (APCs). This targeted delivery enhances the uptake of the antigen by APCs, leading to a more potent and sustained immune response. The specific configuration of the glycerol (B35011) backbone and the attached alkyl chains in these lipids are crucial in determining their immunomodulatory effects.

Incorporation into Liposomal Systems for Targeted Delivery Strategies

The amphiphilic properties of 1,3-Propanediol, 2-(octadecyloxy)- make it a valuable component in the development of liposomal systems for targeted drug delivery. The presence of a hydrophilic diol head and a lipophilic octadecyl tail allows for its seamless integration into the lipid bilayer of liposomes.

The ether linkage in these molecules offers superior stability against enzymatic and chemical degradation compared to the ester linkages found in natural phospholipids (B1166683). This enhanced stability results in less premature drug leakage and a longer circulation time for the liposomes within the bloodstream, increasing the likelihood of reaching the target tissue. Furthermore, the surface of these liposomes can be modified with targeting moieties to direct them to specific cells or tissues, thereby improving therapeutic efficacy and minimizing off-target effects.

Research in Cardiovascular Health and Hypertension (e.g., for Batilol (R)-)

Batilol, the (R)-isomer of 1,2-dihydroxy-3-(octadecyloxy)propane, has been a subject of research in the context of cardiovascular health and hypertension. While beta-blockers are a widely used class of drugs for various cardiovascular conditions, their efficacy can vary depending on the specific condition and patient population. nih.gov For instance, while beneficial in heart failure with reduced ejection fraction, their utility in other areas like coronary artery disease in the era of routine reperfusion has been questioned. nih.gov In hypertension, beta-blockers have been found to be inferior to other antihypertensive agents in preventing mortality and stroke. nih.gov

Research into alternative compounds like Batilol explores different mechanisms of action that could be beneficial for cardiovascular health. The interest in such ether lipids stems from their structural similarity to endogenous signaling lipids.

Application in Surfactant and Emulsifier Design for Research Formulations

The dual hydrophilic-lipophilic nature of 1,3-Propanediol, 2-(octadecyloxy)- makes it an effective surfactant and emulsifier for research-grade formulations. Its ability to reduce interfacial tension between immiscible liquids is crucial for creating stable emulsions.

In a research context, the chemical stability imparted by the ether bond is a significant advantage, allowing for the creation of robust formulations that can withstand various experimental conditions. The hydroxyl groups on the propanediol (B1597323) backbone can also be chemically modified to fine-tune the surfactant's properties, such as its hydrophilic-lipophilic balance (HLB), enabling the rational design of emulsifiers for specific research applications.

Exploration in Biomaterial and Polymer Science Research

In the realm of biomaterials and polymer science, 1,3-Propanediol, 2-(octadecyloxy)- serves as a versatile building block. The two hydroxyl groups act as reactive sites for polymerization, allowing for its incorporation into novel polymer structures.

The inclusion of the long octadecyl chain can bestow hydrophobic properties and drive the self-assembly of these polymers into organized nanostructures. This opens up possibilities for their use in creating new biomaterials for drug delivery, tissue engineering scaffolds, and functional coatings. The inherent stability of the ether linkage can also enhance the durability and performance of the resulting polymers.

Analytical Methodologies for Characterization and Quantification of Octadecyloxy Propanediols

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds. For long-chain alkyl diols like 2-(octadecyloxy)-1,3-propanediol, derivatization is a common prerequisite to increase their volatility and thermal stability, making them amenable to GC analysis. Silylation, for instance, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a frequently employed method to convert the hydroxyl groups into trimethylsilyl (B98337) ethers.

The gas chromatograph separates the derivatized compound from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its unequivocal identification by comparing the fragmentation pattern to spectral libraries or by interpreting the fragmentation data. Furthermore, the purity of the compound can be assessed by the presence of any unexpected peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 2-(octadecyloxy)-1,3-propanediol. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of 2-(octadecyloxy)-1,3-propanediol, distinct signals would be observed for the protons of the octadecyl chain, the methine proton at the ether linkage, and the methylene (B1212753) and hydroxyl protons of the propanediol (B1597323) backbone. The chemical shift of these signals, their integration (the area under the peak), and their splitting patterns (multiplicity) provide a wealth of information about the connectivity of the atoms.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 2-(octadecyloxy)-1,3-propanediol would exhibit characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the two hydroxyl groups. The presence of the long octadecyl chain would be confirmed by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region. The crucial C-O-C ether linkage would display a characteristic stretching vibration in the fingerprint region, typically between 1050 and 1150 cm⁻¹. xn--d1ahakv.xn--p1ainih.govwhiterose.ac.uk The presence and positions of these key absorption bands provide strong evidence for the presence of the hydroxyl, alkyl, and ether functionalities within the molecule.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3200-3600 (broad) |

| C-H (Alkane) | 2850-2960 (strong) |

| C-O (Ether) | 1050-1150 (strong) |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile compounds like 2-(octadecyloxy)-1,3-propanediol. nih.govnih.govresearchgate.netlipotype.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of such lipophilic molecules. nih.govlipotype.com

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its long, nonpolar octadecyl chain, 2-(octadecyloxy)-1,3-propanediol would be strongly retained on a C18 column and would require a mobile phase with a high percentage of organic solvent for elution.

For the quantification of 2-(octadecyloxy)-1,3-propanediol, a suitable detector is required. Since the molecule lacks a strong chromophore for UV-Vis detection, alternative detection methods such as Refractive Index (RI) detection or Evaporative Light Scattering Detection (ELSD) are commonly employed. nih.gov These detectors are universal and respond to the bulk properties of the analyte, making them suitable for the quantification of compounds without UV-absorbing moieties. Calibration curves are constructed using standards of known concentration to accurately determine the amount of the compound in a sample.

Spectroscopic Techniques for Quantitative Analysis

Beyond HPLC-based methods, other spectroscopic techniques, particularly those coupled with mass spectrometry, offer powerful capabilities for the quantitative analysis of 2-(octadecyloxy)-1,3-propanediol and related ether lipids. Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry.

In an LC-MS analysis, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. Soft ionization techniques such as Electrospray Ionization (ESI) are typically used to generate intact molecular ions of the analyte. The mass spectrometer can then be operated in selected ion monitoring (SIM) mode to detect and quantify the specific molecular ion of 2-(octadecyloxy)-1,3-propanediol, providing excellent selectivity and low detection limits.

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Pathways and Receptors

A primary avenue for future research lies in identifying the specific biological pathways and cellular receptors that interact with 1,3-Propanediol (B51772), 2-(octadecyloxy)-. Alkylglycerols are known to be precursors of significant signaling molecules like Platelet-Activating Factor (PAF) and are involved in the modulation of protein kinase C (PKC) activity. mdpi.com Future studies should aim to determine if 1,3-Propanediol, 2-(octadecyloxy)- acts as a direct signaling molecule or as a precursor to other bioactive lipids.

Key research questions to address include:

Does this compound bind to specific G-protein coupled receptors (GPCRs) or nuclear receptors, similar to other lipid mediators?

How is it metabolized within the cell, and what are the downstream signaling cascades it initiates?

Does it influence membrane dynamics, such as the formation of lipid rafts, and how does this impact cellular function?

Untargeted metabolomics and lipidomics approaches could be employed to track the metabolic fate of 1,3-Propanediol, 2-(octadecyloxy)- and identify its downstream metabolites and their biological targets. nih.gov

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of 1,3-Propanediol, 2-(octadecyloxy)- and its analogues is crucial for detailed structure-activity relationship (SAR) studies. While the synthesis of the parent 1,3-propanediol is well-established through both chemical and biological routes, the efficient and stereoselective synthesis of its long-chain ether derivatives presents a challenge. nih.govresearchgate.net

Future synthetic efforts should focus on:

Developing stereospecific synthetic routes to obtain enantiomerically pure forms of 1,3-Propanediol, 2-(octadecyloxy)-, allowing for the investigation of stereoselectivity in its biological activity.

Creating a library of analogues with variations in the alkyl chain length, saturation, and branching, as well as modifications to the diol backbone.

Exploring enzymatic and chemoenzymatic methods to achieve more sustainable and efficient syntheses.

Phase-based chemoselective reactions could be adapted to construct libraries of related compounds for high-throughput screening. nih.gov

Exploration of Uncharted Biological Activities

The known biological activities of alkylglycerols, such as immunomodulation and promotion of adipogenesis, provide a starting point for exploring the therapeutic potential of 1,3-Propanediol, 2-(octadecyloxy)-. nih.govnih.gov However, the specific effects of the C18 ether chain warrant further investigation.

Potential areas for exploration include:

Oncology: Given that some ether lipids exhibit anti-cancer properties, investigating the effects of 1,3-Propanediol, 2-(octadecyloxy)- on cancer cell proliferation, metastasis, and apoptosis is a promising avenue. alkylglycerols.org

Neurobiology: Ether lipids are abundant in the brain and play a role in neuroprotection. Research into the potential of this compound to cross the blood-brain barrier and exert neuroprotective or cognitive-enhancing effects is warranted. alkylglycerols.org

Infectious Diseases: The ability of some alkylglycerols to modulate the immune system suggests a potential role in combating infections, either directly or as an adjuvant. nih.gov

Integration into Interdisciplinary Research Frameworks

The full potential of 1,3-Propanediol, 2-(octadecyloxy)- can be realized through its integration into interdisciplinary research. This involves collaboration between chemists, biologists, pharmacologists, and material scientists.

Interdisciplinary approaches could include:

Drug Delivery: The lipophilic nature of this compound makes it a potential candidate for use in novel drug delivery systems, such as liposomes or nanoparticles, to enhance the delivery of therapeutic agents. Its potential to modulate the blood-brain barrier is of particular interest. alkylglycerols.org

Biomaterials: The parent compound, 1,3-propanediol, is a monomer used in the production of polymers. nih.gov Investigating the incorporation of 1,3-Propanediol, 2-(octadecyloxy)- into biomaterials could lead to the development of new materials with unique properties for medical devices or tissue engineering applications.

Nutraceuticals: As alkylglycerols are found in natural sources like shark liver oil, exploring the potential of 1,3-Propanediol, 2-(octadecyloxy)- as a nutraceutical or dietary supplement for promoting health is a viable research direction. musculoskeletalkey.com

By systematically addressing these future research directions, the scientific community can unlock the full potential of 1,3-Propanediol, 2-(octadecyloxy)- and translate fundamental discoveries into tangible benefits for science and medicine.

Q & A

Q. What are the recommended methods for synthesizing 1,3-Propanediol, 2-(octadecyloxy)-, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via etherification of 1,3-propanediol with octadecyl bromide or octadecyl tosylate under alkaline conditions. Key parameters include:

- Catalyst: Use of KOH or NaH in anhydrous solvents (e.g., THF or DMF) to promote nucleophilic substitution .

- Temperature: Optimized at 60–80°C to balance reaction rate and side-product formation (e.g., elimination or di-ether byproducts).

- Molar Ratios: A 1:1.2 molar ratio of 1,3-propanediol to octadecyl halide minimizes unreacted diol while avoiding excessive halide residues .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol removes unreacted fatty alcohol and salts.

Q. How is the structural integrity of 1,3-Propanediol, 2-(octadecyloxy)- validated in synthetic batches?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods due to potential dust/aerosol formation .

- Toxicity Data: Intraperitoneal LD₅₀ in mice is 750 mg/kg, indicating moderate toxicity; avoid inhalation or ingestion .

- Waste Disposal: Collect in sealed containers labeled for halogenated organics and incinerate via licensed hazardous waste facilities .

Advanced Research Questions

Q. How does 1,3-Propanediol, 2-(octadecyloxy)- interact with lipid bilayers, and what experimental models are suitable for studying this?

Methodological Answer: The compound’s amphiphilic structure (C18 alkyl chain + diol polar head) allows integration into lipid membranes. Experimental approaches include:

- Langmuir Trough Assays: Measure changes in surface pressure (Δπ) during monolayer compression to assess insertion efficiency. A Δπ > 10 mN/m indicates strong hydrophobic anchoring .

- DSC (Differential Scanning Calorimetry): Monitor phase transition temperatures (Tₘ) of DPPC liposomes; shifts in Tₘ suggest disruption of acyl chain packing .

- Fluorescence Anisotropy: Use DPH probes to evaluate membrane fluidity alterations.

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

Methodological Answer: Discrepancies arise from polymorphic forms or residual surfactants. Mitigation strategies:

Precipitation Recrystallization: Isolate pure polymorphs via slow cooling in ethanol.

Dynamic Light Scattering (DLS): Detect nanoscale aggregates in "soluble" samples (e.g., in methanol), which may falsely indicate solubility .

Karl Fischer Titration: Quantify trace water (<0.1% w/w) that enhances apparent solubility in THF or acetone .

Q. What advanced analytical methods quantify trace degradation products under oxidative conditions?

Methodological Answer:

- GC-MS with Derivatization: Silylate hydroxyl groups (e.g., BSTFA) to detect degradation products like octadecanal (via Schiff base formation) .

- HPLC-ELSD: Use evaporative light scattering to quantify non-UV-active byproducts (e.g., dimeric ethers) .

- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks; degradation <2% indicates robust oxidative stability .

Q. How does the compound’s conformational flexibility impact its crystallization behavior?

Methodological Answer: The central 1,3-diol moiety allows multiple rotameric states, complicating crystallization:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。